![molecular formula C17H23NO2 B11848643 (3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole]](/img/structure/B11848643.png)
(3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3A’S,7A’R)-1’-Benzyloctahydrospiro[[1,3]dioxolane-2,5’-indole] is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3A’S,7A’R)-1’-Benzyloctahydrospiro[[1,3]dioxolane-2,5’-indole] typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of an appropriate indole derivative with a dioxolane moiety under acidic conditions. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and a controlled temperature environment to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3A’S,7A’R)-1’-Benzyloctahydrospiro[[1,3]dioxolane-2,5’-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often under basic or neutral conditions.
Major Products Formed
Scientific Research Applications
(3A’S,7A’R)-1’-Benzyloctahydrospiro[[1,3]dioxolane-2,5’-indole] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of (3A’S,7A’R)-1’-Benzyloctahydrospiro[[1,3]dioxolane-2,5’-indole] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3A’S,7A’R)-Methyl 7A’-(Phenylsulfonyl)-1’,2’,3’,3A’,4’,7A’-Hexahydrospiro[[1,3]Dioxolane-2,5’-Indene]
- (3A’R,7A’S)-1’,3’,3A’,4’,7’,7A’-Hexahydrospiro[[1,3]Dioxolane-2,2’-Indene]
- (3A’R,6’R,7’S,7A’R)-7’-(E)-4-(1,3-Dioxolan-2-Yl)But-1-Enyl)-7A’-(3-(Methoxymethoxy)Propyl)-2’,3’,3’,6’-Tetramethyl-3’,3A’,4’,6’,7’,7A’-Hexahydrospiro[[1,3]Dioxolane-2,5’-Indene]
Uniqueness
(3A’S,7A’R)-1’-Benzyloctahydrospiro[[1,3]dioxolane-2,5’-indole] stands out due to its unique spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H23NO2 |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
(3'aS,7'aR)-1'-benzylspiro[1,3-dioxolane-2,5'-3,3a,4,6,7,7a-hexahydro-2H-indole] |
InChI |
InChI=1S/C17H23NO2/c1-2-4-14(5-3-1)13-18-9-7-15-12-17(8-6-16(15)18)19-10-11-20-17/h1-5,15-16H,6-13H2/t15-,16+/m0/s1 |
InChI Key |
ZMKWNAKPBWXVCS-JKSUJKDBSA-N |
Isomeric SMILES |
C1CC2(C[C@H]3[C@@H]1N(CC3)CC4=CC=CC=C4)OCCO2 |
Canonical SMILES |
C1CC2(CC3C1N(CC3)CC4=CC=CC=C4)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11848576.png)
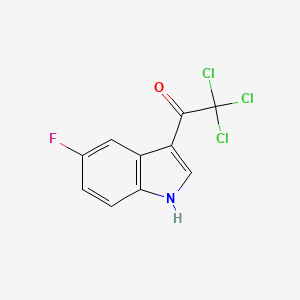


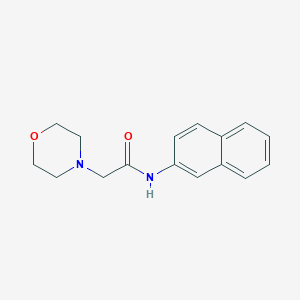
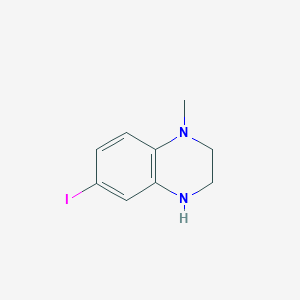
![1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848618.png)
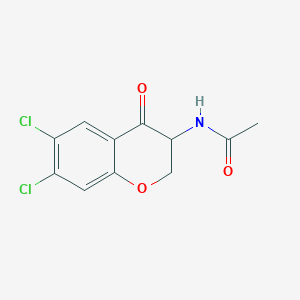
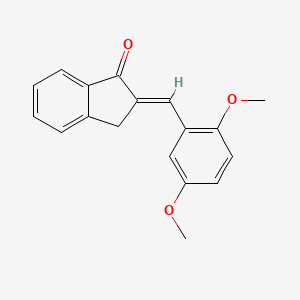
![3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11848639.png)
![3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11848645.png)
